Ethylenediamine p-toluenesulphonate
Description
Contextualization of Ethylenediamine (B42938) and p-Toluenesulfonic Acid in Contemporary Chemical Sciences
The scientific interest in ethylenediamine p-toluenesulfonate is best understood by first considering the roles of its constituent components, ethylenediamine and p-toluenesulfonic acid, in modern chemistry.
Ethylenediamine (ethane-1,2-diamine) is a versatile and widely used organic compound. drugbank.com It is a colorless liquid with an ammonia-like odor and is a fundamental building block in chemical synthesis. drugbank.com Its bifunctional nature, possessing two primary amine groups, makes it a key precursor in the synthesis of a vast array of chemical products. drugbank.com In coordination chemistry, ethylenediamine is a well-known bidentate chelating ligand, abbreviated as 'en', which forms stable complexes with various metal ions. drugbank.com It is also used in the production of chelating agents like EDTA, fungicides, and as an intermediate in the manufacture of polymers and pharmaceuticals. drugbank.com Recent research has also explored the use of ethylenediamine derivatives in creating pH-responsive polyzwitterions for applications in nanomedicine, highlighting its continued relevance in advanced materials science. nih.gov
p-Toluenesulfonic acid (p-TsOH or tosylic acid) is a strong organic acid that is solid and non-oxidizing, making it easier to handle than many mineral acids. It is a white, crystalline solid that is highly soluble in water. wikipedia.org In contemporary chemical sciences, p-TsOH is extensively used as a catalyst in a wide range of organic reactions, including esterification, acetal (B89532) formation, and dehydration reactions. Its strength, thermal stability, and non-corrosive nature make it a preferred acidic catalyst in both laboratory and industrial settings. Beyond catalysis, it serves as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. wikipedia.org
The combination of the flexible, basic chelator (ethylenediamine) and the strong, yet organic, acid (p-toluenesulfonic acid) into a single salt, ethylenediamine p-toluenesulfonate, creates a compound with potential for novel applications in catalysis, materials science, and as a synthetic intermediate.
Historical Development and Evolution of Research on Related Amino-Sulfonate Systems
The study of compounds containing both amino and sulfonate groups, known as amino-sulfonate systems, has a rich history that has contributed significantly to various branches of chemistry and biology.
One of the earliest and most significant examples is sulfanilic acid (4-aminobenzenesulfonic acid) . wikipedia.org Synthesized by the sulfonation of aniline, this compound was discovered to be a crucial building block for the synthesis of early azo dyes in the 19th century. wikipedia.orgatamanchemicals.com Its ability to readily form diazo compounds, which can then be coupled with other aromatic molecules, paved the way for a new class of synthetic colorants. atamanchemicals.com Furthermore, the structural motif of sulfanilic acid became central to the development of sulfa drugs, the first class of systemic antibacterial agents, which revolutionized medicine in the early 20th century. sciencemadness.org
In the realm of biochemistry, the naturally occurring amino sulfonic acid taurine (B1682933) (2-aminoethanesulfonic acid) has been a subject of extensive research since its discovery in ox bile in the early 19th century. wikipedia.orgphysiology.org Unlike alpha-amino acids, taurine is not incorporated into proteins but exists as a free amino acid in high concentrations in many animal tissues. wikipedia.orgnih.gov Over the decades, research has elucidated its numerous physiological roles, including bile acid conjugation, osmoregulation, and cell membrane stabilization. physiology.orgnih.gov The ongoing investigation into taurine's therapeutic potential for a range of conditions underscores the continued importance of amino-sulfonate systems in the life sciences. nih.govbenthamdirect.com
The evolution of research in this area also includes the development of amino acid-based surfactants and amino acid buffers . The first research on amino acid surfactant synthesis was reported in the early 20th century, with subsequent patents on their application in cleaning products. academie-sciences.fr These biodegradable and low-toxicity surfactants are of increasing interest as environmentally friendly alternatives to conventional surfactants. academie-sciences.fr Additionally, the zwitterionic nature of amino acids, allowing them to act as both weak acids and weak bases, has made them and related amino-sulfonic acids important components of buffer systems used to maintain stable pH in chemical and biological experiments. 9afi.comissr.edu.khvedantu.comquora.com
This historical progression, from early synthetic dyes and drugs to understanding vital biological molecules and developing green chemicals, provides the scientific context for the contemporary study of compounds like ethylenediamine p-toluenesulfonate, which represents a modern iteration of these historically significant amino-sulfonate systems.
Current Research Landscape and Emerging Directions for Ethylenediamine p-Toluenesulphonate
Current academic and industrial research is actively exploring the utility of ethylenediamine p-toluenesulfonate in several specialized areas, primarily within the pharmaceutical and biomedical sectors.
A significant area of investigation is its use as a reactant in the synthesis of novel therapeutic agents . Research has shown that ethylenediamine p-toluenesulfonate is a valuable starting material or intermediate in the creation of potential antitumor compounds. chemicalbook.combiosynth.comlookchem.com Its structure provides a useful scaffold for building more complex molecules designed to interact with biological targets.
One of the most promising emerging directions is its potential as a kinase inhibitor for cancer therapy . biosynth.com Kinases are enzymes that play a crucial role in cell signaling and proliferation, and their dysregulation is a hallmark of many cancers. Ethylenediamine p-toluenesulfonate has been identified as an inhibitor of various kinases implicated in tumor growth and cancer cell replication. biosynth.com Studies have indicated that this compound can induce apoptosis, or programmed cell death, in human cancer cells, suggesting its potential as a lead compound for the development of new anticancer drugs. biosynth.com
Furthermore, there is emerging interest in the application of ethylenediamine p-toluenesulfonate in treating ischemic injury . chemicalbook.comlookchem.com This is based on its potential ability to shift cellular energy metabolism from mitochondrial respiration to glycolysis. chemicalbook.comlookchem.com Such a shift could be beneficial in tissues deprived of oxygen, as occurs during a stroke or heart attack, potentially reducing cellular damage.
The compound is also recognized in the field of analytical chemistry as a known impurity of certain pharmaceutical drugs , such as the nasal decongestant Xylometazoline. chemicalbook.comlookchem.com This necessitates its availability as a high-quality reference standard for the development and validation of analytical methods to ensure the purity and quality control of these drug products. aquigenbio.com
Spectroscopic Data for this compound
| Spectroscopy Type | Source | Details |
| FTIR | Aldrich Chemical Company, Inc. | Spectrum obtained via KBr wafer technique. nih.gov |
| ¹³C NMR | Aldrich Chemical Company, Inc. | Spectrum obtained in Dimethyl sulfoxide-d6 solvent with TMS as reference. spectrabase.com |
This table summarizes available spectroscopic data for this compound, crucial for its identification and characterization in research.
The current research landscape for ethylenediamine p-toluenesulfonate is thus characterized by its promising applications in medicinal chemistry and its importance in pharmaceutical analysis. Future research will likely focus on elucidating the mechanisms of its biological activity, optimizing its structure to enhance therapeutic efficacy, and exploring its potential in other areas of chemical synthesis and materials science, such as in the development of novel catalysts or functional polymers. The synthesis and detailed analysis of its crystal structure are also areas of ongoing interest to better understand its solid-state properties and interactions. dntb.gov.ua
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethane-1,2-diamine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C2H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCCFMAPGCBCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14034-59-4 | |
| Record name | 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14034-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID50930767 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--ethane-1,2-diamine (1/1) | |
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Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7294-10-2, 14034-59-4 | |
| Record name | 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7294-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylenediamine p-toluenesulphonate | |
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| Record name | 1,2-Ethanediamine 4-methylbenzenesulfonate (1:1) | |
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| Record name | NSC14086 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14086 | |
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| Record name | 4-Methylbenzene-1-sulfonic acid--ethane-1,2-diamine (1/1) | |
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| Record name | Ethylenediamine p-toluenesulphonate | |
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| Record name | 1,2-Ethanediamine 4-methylbenzenesulfonate (1:1) | |
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Synthetic Methodologies and Chemical Transformations
Conventional and Novel Synthesis Routes of Ethylenediamine (B42938) p-Toluenesulphonate
The most direct and conventional method for the preparation of ethylenediamine p-toluenesulfonate involves the simple acid-base reaction between ethylenediamine and p-toluenesulfonic acid. lookchem.com Typically, this is achieved by mixing equimolar amounts of the two reactants in a suitable solvent, such as ethanol (B145695), followed by crystallization of the resulting salt. google.com One documented example involves heating a mixture of 10.3 g of ss, ss-diphenyl propionitrile (B127096) and 11.6 g of ethylenediamine mono-p-toluenesulfonate to 200°C for three hours, which upon cooling, solidifies to 2-benzhydryl methyl imidazoline (B1206853) p-toluenesulfonate. google.com
A common synthetic approach involves the reaction of toluene (B28343) with sulfuric acid to produce p-toluenesulfonic acid, which is then reacted with ethylenediamine. youtube.com The purity of the final product can be influenced by the presence of impurities in the starting materials. For instance, commercial toluene may contain methylthiophene, which can also be sulfonated and interfere with the desired reaction. youtube.com To mitigate this, a preliminary purification step involving treatment with cold sulfuric acid can be employed to selectively sulfonate and remove the more reactive methylthiophene. youtube.com
More novel approaches to the synthesis of related tosylates often focus on optimizing reaction conditions to improve yield and purity. While specific novel routes for ethylenediamine p-toluenesulfonate are not extensively detailed in the provided search results, the general principles of tosylate synthesis can be applied.
Investigation of Reaction Mechanisms and Optimisation of Synthesis Parameters
The formation of ethylenediamine p-toluenesulfonate is a straightforward acid-base neutralization. The reaction mechanism involves the transfer of a proton from the sulfonic acid group of p-toluenesulfonic acid to one of the amino groups of ethylenediamine. This results in the formation of the ethylenediammonium cation and the p-toluenesulfonate anion, which then associate to form the salt.
Optimization of the synthesis primarily revolves around solvent selection, temperature control, and stoichiometry to maximize the yield and crystalline quality of the product. For instance, carrying out the condensation at an elevated temperature, typically between 180 and 220°C, has been noted as a key parameter. google.com The reaction of equimolecular amounts of the starting materials, thoroughly mixed and heated to 200-210°C for several hours, leads to a homogeneous melt that solidifies upon cooling. google.com This vitreous mass can then be crystallized to obtain the p-toluenesulfonate salt. google.com
Role as a Reactant or Intermediate in Advanced Organic Synthesis
Ethylenediamine p-toluenesulfonate serves as a valuable reactant and intermediate in a variety of advanced organic syntheses, leveraging the reactivity of both its diamine and sulfonate components.
Nucleophilic Displacement Reactions and Mechanistic Studies
The p-toluenesulfonate group is an excellent leaving group in nucleophilic substitution reactions, a property that is exploited in various synthetic transformations. nih.govlibretexts.org While ethylenediamine p-toluenesulfonate itself is a salt, the p-toluenesulfonate anion can participate in or be generated from reactions involving tosylates. The reactivity of tosylates in nucleophilic displacement reactions has been extensively studied. For instance, the reactions of alkyl p-toluenesulfonates with nucleophiles like acetate (B1210297) have been shown to proceed with an inversion of stereochemical configuration at the chiral center. libretexts.org
Kinetic studies on the nucleophilic substitution reactions of aryl benzenesulfonates (structurally related to p-toluenesulfonates) with potassium ethoxide have revealed that the reaction proceeds through a concerted mechanism. nih.gov These studies also highlighted the catalytic role of the potassium ion, which enhances the electrophilicity of the reaction center. nih.gov The reactivity of leaving groups in nucleophilic substitution on neopentyl skeletons has shown that while triflate is the most reactive, iodide and bromide are more reactive than p-toluenesulfonate and methanesulfonate. nih.gov
Precursor for the Synthesis of Macrocyclic Polyamines
A significant application of tosyl-protected amines and tosylate leaving groups is in the synthesis of macrocyclic polyamines. The "sulfonate-based synthesis" is a prevalent method that involves the cycloaddition reaction of disulfonates with protected diamines. nih.gov This approach allows for the synthesis of macrocycles with varying numbers of nitrogen atoms without the need for high-dilution conditions. nih.gov
In a typical procedure, a Ts-protected ethylenediamine disodium (B8443419) salt can be reacted with a dibromide in a one-step ring-closing reaction to form a Ts-protected macrocyclic polyamine. nih.gov The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide or tetrabutylammonium bromide, can facilitate the direct ring closure of acyclic bis(sulfonamides) with dibromides or ethylene (B1197577) glycol bis(toluene-p-sulfonates). nih.gov The p-toluenesulfonyl protecting groups on the nitrogen atoms can subsequently be removed using strong acids like concentrated sulfuric acid followed by hydrochloric acid to yield the final macrocyclic polyamine hydrochloride. nih.gov
Participation in Polymerization Reactions and Advanced Resin Architectures
The p-toluenesulfonate moiety can be involved in polymerization processes. For instance, p-toluenesulfonic acid is used as a catalyst in various polymerization reactions. p-toluenesulfonicacid-ptbba.com While direct participation of ethylenediamine p-toluenesulfonate in polymerization is not explicitly detailed, its components play roles in polymer chemistry. For example, p-toluenesulfonic acid has been used to stabilize 1,1-disubstituted ethylene monomers to prevent undesired polymerization. google.com Furthermore, deep eutectic solvents based on p-toluenesulfonic acid have been developed and investigated for applications such as the extraction of nitrogen compounds from fuel oil. mdpi.com
Derivatization Strategies and Functionalization of the p-Toluenesulphonate Anion
The p-toluenesulfonate anion itself is generally considered to be a stable and non-reactive counterion. chemspider.com However, derivatization strategies typically focus on the parent p-toluenesulfonic acid or its derivatives. For instance, p-toluenesulfonic acid can be used as a derivatizing agent to improve the stability and detection of certain molecules, such as formaldehyde (B43269). researchgate.net The reaction of formaldehyde with p-toluenesulfonic acid in ethanol forms diethoxymethane. researchgate.net
The functionalization of the p-toluenesulfonate anion itself is less common. However, the properties of materials containing this anion can be tuned. For example, in deep eutectic solvents, the combination of a salt like tetrabutylphosphonium (B1682233) bromide with p-toluenesulfonic acid results in a solvent with specific physical properties, such as viscosity, that are influenced by the nature of the anion. mdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides an unparalleled level of detail regarding the atomic arrangement within a crystal lattice. The data presented here pertains to the specific crystalline form of ethylenediammonium bis(p-toluenesulfonate) monohydrate, where the ethylenediamine (B42938) molecule is doubly protonated. researchgate.net
A redetermination of the crystal structure of ethylenediammonium bis(p-toluenesulfonate) monohydrate confirmed its crystallographic parameters. researchgate.net The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as P2₁, a non-centrosymmetric space group. researchgate.net The unit cell parameters, which define the dimensions of the fundamental repeating unit of the crystal lattice, were determined with high precision.
Table 1: Crystal Data and Structure Refinement for Ethylenediammonium bis(p-toluenesulfonate) Monohydrate researchgate.net
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 12.649(2) |
| b (Å) | 7.727(1) |
| c (Å) | 11.295(2) |
| β (°) | 111.8(1) |
| Volume (ų) | 1024.5(3) |
| Z | 2 |
The crystal structure of ethylenediammonium bis(p-toluenesulfonate) monohydrate is stabilized by an extensive network of intermolecular hydrogen bonds. researchgate.net These interactions involve the ammonium protons of the ethylenediammonium cation, the oxygen atoms of the sulfonate groups of the p-toluenesulfonate anions, and the water molecule of hydration. Specifically, four unique hydrogen bonds are observed between the ethylenediammonium ion and the sulfonate groups. The remaining two hydrogen bonds involve the water molecule, which acts as both a donor and an acceptor, further linking the components of the crystal lattice. This intricate network of hydrogen bonds results in the formation of a layered structure. researchgate.net
In the crystalline state, the ethylenediammonium cation adopts a specific conformation. The arrangement of the atoms within the cation and the two independent p-toluenesulfonate anions in the asymmetric unit has been precisely determined. researchgate.net The sulfonate group of one of the p-toluenesulfonate anions was found to be disordered over two positions. researchgate.net The bond lengths and angles within the ions are consistent with those observed in similar structures. researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. At present, detailed studies specifically investigating the polymorphism of ethylenediamine p-toluenesulfonate are not widely available in the public domain. The crystallization of the studied ethylenediammonium bis(p-toluenesulfonate) monohydrate was achieved from an aqueous solution containing ethylenediamine and p-toluenesulfonic acid. researchgate.net
Solution-State Spectroscopic Investigations
To complement the solid-state structural data, solution-state spectroscopic techniques are employed to understand the behavior of the compound when dissolved in a solvent.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of molecules in solution. While publicly available, detailed analyses with peak assignments for ethylenediamine p-toluenesulfonate are limited, spectral data is available in various databases. The spectra are typically recorded in a solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆). spectrabase.com
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the ethylenediamine moiety and the p-toluenesulfonate moiety. The aromatic protons of the tosylate group typically appear as two doublets in the aromatic region of the spectrum. The methyl protons of the tosylate group will appear as a singlet. The methylene protons of the ethylenediamine cation would be expected to show a characteristic signal, the chemical shift of which would be influenced by the protonation of the nitrogen atoms.
The ¹³C NMR spectrum provides information about the carbon framework of the compound. Signals are expected for the carbon atoms of the ethylenediamine cation and the distinct carbon atoms of the p-toluenesulfonate anion, including the methyl carbon, the aromatic carbons, and the carbon atom attached to the sulfur atom.
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)
Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing its vibrational modes. Both FT-IR and Raman spectroscopy provide a characteristic fingerprint for ethylenediamine p-toluenesulfonate, arising from the distinct vibrations of its two component ions: the ethylenediammonium cation and the p-toluenesulfonate anion.
The FT-IR spectrum of ethylenediamine p-toluenesulfonate displays a series of absorption bands that correspond to the specific vibrational frequencies of its functional groups. The presence of the protonated amine groups (NH3+) from the ethylenediamine cation is confirmed by strong, broad bands in the region of 3200-2800 cm⁻¹, which are characteristic of N-H stretching vibrations. The aliphatic C-H stretching of the ethylenediamine backbone appears in the 3000-2850 cm⁻¹ range.
The p-toluenesulfonate anion contributes several prominent peaks. Strong, sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonate group (SO3⁻) are typically observed around 1250-1120 cm⁻¹ and 1050-1010 cm⁻¹, respectively. Aromatic C-H stretching vibrations from the benzene ring are visible above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region. Additionally, vibrations associated with the methyl group on the toluene (B28343) ring can be identified.
Raman spectroscopy provides complementary information. While the N-H and O-H vibrations are often weak in Raman spectra, the aromatic ring and sulfonate group vibrations produce strong signals, aiding in the structural confirmation.
Interactive Table 1: Key FT-IR Vibrational Frequencies for Ethylenediamine p-toluenesulfonate
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3200-2800 | N-H Stretch | Ethylenediammonium (-NH₃⁺) |
| 3100-3000 | C-H Stretch | Aromatic (p-toluenesulfonate) |
| 3000-2850 | C-H Stretch | Aliphatic (Ethylenediamine) |
| 1600-1450 | C=C Stretch | Aromatic Ring (p-toluenesulfonate) |
| 1250-1120 | Asymmetric S=O Stretch | Sulfonate (-SO₃⁻) |
| 1050-1010 | Symmetric S=O Stretch | Sulfonate (-SO₃⁻) |
| ~1010 | S-O Stretch | Sulfonate (-SO₃⁻) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. In the case of ethylenediamine p-toluenesulfonate, the chromophore responsible for UV absorption is the p-toluenesulfonate anion, specifically its benzene ring. The ethylenediamine cation does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). researchgate.net
The UV spectrum of p-toluenesulfonic acid, and by extension the p-toluenesulfonate anion in the salt, typically shows strong absorption bands in the ultraviolet region. sielc.com These absorptions are due to π → π* electronic transitions within the aromatic ring. The substitution on the benzene ring (methyl and sulfonate groups) influences the exact position and intensity of these absorption maxima (λmax). The primary absorption bands for substituted benzene rings, often referred to as the E2 and B bands, are expected.
Interactive Table 2: Electronic Transitions and UV Absorption Maxima for Ethylenediamine p-toluenesulfonate
| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
| ~220 nm | High | π → π* (E2 band) | Benzene Ring |
| ~262 nm | Moderate | π → π* (B band) | Benzene Ring |
Note: The exact λmax and ε values can vary slightly depending on the solvent used for analysis.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of a compound. For ethylenediamine p-toluenesulfonate, which has a monoisotopic mass of approximately 232.09 Da, mass spectrometry provides the definitive molecular weight. nih.gov
Under typical ionization conditions (e.g., Electrospray Ionization - ESI), the analysis would likely show ions corresponding to the individual components. In positive ion mode, the ethylenediammonium dication or the protonated ethylenediamine would be observed. In negative ion mode, the p-toluenesulfonate anion at m/z 171 would be detected.
When subjected to fragmentation analysis (MS/MS), the p-toluenesulfonate component yields a characteristic pattern. A common fragmentation pathway for toluenesulfonate derivatives involves the loss of SO2 (64 Da) or the formation of the stable tropylium cation. Key fragments from the p-toluenesulfonate moiety include the molecular ion of p-toluenesulfonic acid itself (m/z 172), the p-toluenesulfonyl cation (m/z 155), the tropylium cation (m/z 91), and a fragment at m/z 65. researchgate.net These fragments provide unequivocal evidence for the tosylate portion of the molecule.
Interactive Table 3: Major Mass Spectrometry Fragments for Ethylenediamine p-toluenesulfonate
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Component Origin |
| 233 | [M+H]⁺ (Protonated parent molecule) | Full Compound |
| 172 | [p-toluenesulfonic acid + H]⁺ | p-toluenesulfonate |
| 155 | [C₇H₇SO₂]⁺ (p-toluenesulfonyl cation) | p-toluenesulfonate |
| 91 | [C₇H₇]⁺ (Tropylium cation) | p-toluenesulfonate |
| 61 | [C₂H₉N₂]⁺ (Protonated ethylenediamine) | Ethylenediamine |
| 65 | [C₅H₅]⁺ (Cyclopentadienyl cation) | p-toluenesulfonate |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been employed to elucidate the electronic and structural properties of the title compound. These calculations are typically performed using software packages like GAUSSIAN, with the B3LYP functional and a basis set such as 6-311++G(d,p) being common choices for achieving a balance between accuracy and computational cost.
The initial molecular geometry for the constituent ions—ethylenediammonium and p-toluenesulfonate—is typically derived from single-crystal X-ray diffraction (XRD) data. This experimental geometry is then optimized using DFT calculations to find the theoretical ground state structure in the gaseous phase. The optimized parameters, including bond lengths and angles, are then compared with the experimental XRD data to validate the computational method. A close agreement between the theoretical and experimental values indicates that the chosen level of theory accurately describes the molecular structure.
Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) for Ethylenediammonium bis(p-methylbenzenesulfonate) monohydrate (EDMBS)
| Parameter | Bond/Angle | Optimized Value (Å/°) | Experimental Value (Å/°) |
|---|---|---|---|
| Bond Length | C-C (ethylenediammonium) | 1.52 | 1.51 |
| C-N (ethylenediammonium) | 1.48 | 1.47 | |
| S-O (sulfonate) | 1.45 | 1.44 | |
| S-C (sulfonate-phenyl) | 1.77 | 1.76 | |
| Bond Angle | C-C-N (ethylenediammonium) | 111.5 | 110.8 |
| O-S-O (sulfonate) | 114.2 | 113.5 |
Note: The data presented is representative of typical findings in computational studies of such compounds and is based on the analysis of EDMBS.
Theoretical vibrational frequencies are calculated from the optimized geometry using DFT. These calculated frequencies are then compared with experimental data obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. It is common practice to scale the calculated harmonic frequencies by a scaling factor (typically around 0.96) to account for anharmonicity and the limitations of the theoretical method. This comparative analysis aids in the definitive assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching vibrations of N-H, C-H, S=O, and C=C bonds can be precisely identified.
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Functional Group | Vibrational Mode | Experimental FTIR (cm⁻¹) | Scaled Theoretical (cm⁻¹) | Assignment |
|---|---|---|---|---|
| N-H | Symmetric Stretch | 3150 | 3145 | N-H stretching |
| C-H (aromatic) | Stretch | 3050 | 3048 | Aromatic C-H stretching |
| C-H (aliphatic) | Asymmetric Stretch | 2980 | 2975 | CH₂ asymmetric stretching |
| S=O | Asymmetric Stretch | 1210 | 1205 | SO₃ asymmetric stretching |
| S=O | Symmetric Stretch | 1035 | 1030 | SO₃ symmetric stretching |
Note: The data is illustrative and based on the analysis of EDMBS.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted over the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green indicates regions of neutral potential.
In the case of the p-toluenesulfonate anion, the MEP surface shows the most negative potential (red) localized around the oxygen atoms of the sulfonate group, identifying them as the primary sites for electrophilic attack and hydrogen bonding. For the ethylenediammonium cation, the most positive potential (blue) is concentrated around the ammonium (-NH₃⁺) groups, highlighting their role as hydrogen bond donors.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity.
For the p-toluenesulfonate anion, the HOMO is typically localized on the sulfonate group and the aromatic ring, while the LUMO is distributed over the aromatic ring. The large HOMO-LUMO gap is indicative of the high stability of the anion. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 3: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -6.85 |
| E_LUMO | -1.52 |
| Energy Gap (ΔE) | 5.33 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.52 |
| Electronegativity (χ) | 4.185 |
| Chemical Hardness (η) | 2.665 |
| Chemical Softness (S) | 0.188 |
Note: The values are representative and based on the analysis of the EDMBS system.
Quantum Chemical Modeling of Intramolecular and Intermolecular Interactions
The stability of the crystal structure is heavily dependent on a network of non-covalent interactions, particularly hydrogen bonds. In the crystal lattice of EDMBS, the ethylenediammonium cations act as hydrogen bond donors, forming strong N-H···O interactions with the oxygen atoms of the sulfonate groups of the p-toluenesulfonate anions. The water molecule present in the monohydrate structure also participates significantly in the hydrogen bonding network, acting as both a donor and an acceptor. These interactions create a robust three-dimensional supramolecular architecture that stabilizes the crystal packing.
Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is generated based on the electron distribution of the molecule. By mapping properties like d_norm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.
Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of EDMBS
| Intermolecular Contact | Contribution (%) |
|---|---|
| H···H | 36.1 |
| O···H / H···O | 31.5 |
| C···H / H···C | 18.2 |
| C···C | 5.8 |
| S···O / O···S | 2.5 |
Note: The data is based on the published analysis of ethylenediammonium bis(p-methylbenzenesulfonate) monohydrate.
Simulation of Spectroscopic Properties and Fragmentation Pathways
Computational chemistry provides a powerful lens for investigating the molecular properties of Ethylenediamine (B42938) p-toluenesulphonate from a theoretical standpoint. Through the use of methods like Density Functional Theory (DFT), it is possible to simulate various spectroscopic features and predict the fragmentation patterns observed in mass spectrometry. These simulations offer deep insights into the compound's electronic structure, vibrational modes, and the stability of its ionic forms, complementing experimental findings.
Simulated Spectroscopic Properties
Theoretical calculations are instrumental in assigning and understanding the complex spectra of molecules like Ethylenediamine p-toluenesulphonate. By optimizing the molecular geometry at a given level of theory, such as B3LYP with a 6-311++G(d,p) basis set, researchers can predict vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net
Vibrational Spectroscopy (FT-IR and FT-Raman): Computational models can generate theoretical vibrational spectra that correlate well with experimental Fourier-transform infrared (FT-IR) and FT-Raman data. researchgate.net For the p-toluenesulphonate (tosylate) moiety, key vibrational modes can be assigned. For instance, C-H stretching vibrations in the cumene molecule, a related structure, are computationally observed between 3186 cm⁻¹ and 3093 cm⁻¹ in the IR spectrum. researchgate.net Ring vibrations are typically predicted in the 1641-1482 cm⁻¹ region. researchgate.net For the ethylenediaminium cation, N-H stretching and bending modes are significant and are influenced by hydrogen bonding interactions with the tosylate anion.
Below is a representative table of selected, theoretically calculated vibrational frequencies for p-toluenesulfonic acid, which serves as a model for the tosylate portion of the salt.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-H) | 3186 - 3093 | Aromatic C-H Stretching |
| ν(C-H) | 3091 - 3078 | Methyl Group C-H Stretching |
| ν(C=C) | 1641 - 1482 | Aromatic Ring Stretching |
| νas(SO₃) | ~1250 | Asymmetric SO₃ Stretching |
| νs(SO₃) | ~1150 | Symmetric SO₃ Stretching |
NMR Spectroscopy: DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. ruc.dk These predictions are crucial for assigning peaks in experimental spectra and for confirming the molecular structure. For this compound, simulations would focus on the distinct chemical environments of the aromatic and aliphatic protons and carbons, as well as the nitrogen atoms of the ethylenediamine cation.
Simulated Fragmentation Pathways
Mass spectrometry is a key analytical technique for determining molecular weight and structure. Computational modeling helps to rationalize the observed fragmentation patterns in techniques like Collision-Induced Dissociation (CID) mass spectrometry.
p-Toluenesulphonate Anion Fragmentation: Experimental and theoretical data for p-toluenesulfonic acid and related sulfonamides reveal characteristic fragmentation pathways. In negative ion mode, a common fragmentation pattern for p-toluenesulphonate involves the loss of SO₂. aaqr.org In positive ion mode mass spectrometry of protonated p-toluenesulfonamides, a primary fragmentation pathway involves the cleavage of the S-N bond to produce a stable sulfonyl cation (CH₃-C₆H₄-SO₂⁺) at a mass-to-charge ratio (m/z) of 155. nih.gov Another significant fragment often observed corresponds to the tropylium ion at m/z 91.
Ethylenediamine Cation Fragmentation: Ab initio calculations on ethylenediamine have shown that low-energy electron collisions can induce fragmentation. nih.gov These studies predict the formation of various anionic fragments, including (EDA-H)⁻, NH⁻, and CN⁻, through dissociative electron attachment processes. nih.gov For the protonated ethylenediaminium cation, fragmentation would likely proceed through different pathways, potentially involving the loss of ammonia (NH₃) or cleavage of the C-C or C-N bonds.
Combining these insights allows for the prediction of the fragmentation of the entire this compound salt. Upon ionization, one would anticipate seeing fragments characteristic of both the cation and the anion.
The following table summarizes key fragments that would be theoretically predicted or have been experimentally observed for the components of this compound.
| Precursor Ion | Predicted/Observed Fragment (m/z) | Proposed Structure/Loss |
|---|---|---|
| [p-toluenesulfonate]⁻ | 107 | [M - SO₂]⁻ (4-methylphenolate) |
| [p-toluenesulfonic acid + H]⁺ | 155 | [CH₃C₆H₄SO₂]⁺ |
| [p-toluenesulfonic acid + H]⁺ | 91 | [C₇H₇]⁺ (Tropylium ion) |
| [Ethylenediamine - H]⁻ | 59 | [(EDA-H)]⁻ |
| [Ethylenediamine]⁻* | 26 | [CN]⁻ |
Resulting from low-energy electron collision studies.
These computational studies provide a foundational understanding of the intrinsic properties of this compound, guiding the interpretation of experimental data and offering predictive power for its behavior under various analytical conditions.
Coordination Chemistry and Metal Complexation Dynamics
Chelation Behavior and Ligand Field Properties of Ethylenediamine (B42938)
Ethylenediamine (en) is a classic bidentate chelating ligand, binding to a central metal ion through the lone pairs of electrons on its two nitrogen atoms. wikipedia.org This chelation results in the formation of a stable five-membered ring, a phenomenon known as the chelate effect. libretexts.orgijmrset.com The chelate effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.org This increased stability is primarily an entropy-driven process. The replacement of two monodentate ligands by one bidentate ligand leads to an increase in the number of free-moving particles in the solution, resulting in a positive entropy change (ΔS°) and a more favorable Gibbs free energy change (ΔG°) for complex formation. libretexts.org
As a ligand, ethylenediamine is considered a strong-field ligand in the spectrochemical series, meaning it causes a relatively large splitting of the d-orbitals of the metal ion. This large ligand field splitting energy (Δo for octahedral complexes) influences the electronic and magnetic properties of the resulting coordination complexes.
Synthesis and Characterization of Transition Metal Complexes Involving Ethylenediamine p-Toluenesulphonate
The synthesis of transition metal complexes with ethylenediamine often involves the direct reaction of a metal salt with ethylenediamine in a suitable solvent. nih.govjocpr.comresearchgate.net In the case of this compound, this salt provides the ethylenediamine ligand, while the p-toluenesulphonate anion serves as the counter-ion.
Here are examples of transition metal complexes synthesized using ethylenediamine, where p-toluenesulphonate can act as the counter-ion:
Copper(II): Copper(II) readily forms complexes with ethylenediamine, such as [Cu(en)(H₂O)₄]²⁺ and [Cu(en)₂(H₂O)₂]²⁺. The synthesis can be achieved by reacting a Cu(II) salt with ethylenediamine in an aqueous or alcoholic solution. nih.govjocpr.com The resulting complexes typically exhibit a square planar or distorted octahedral geometry. researchgate.net
Cobalt(II/III): Cobalt forms stable complexes in both its +2 and +3 oxidation states. The [Co(en)₃]³⁺ complex is a classic example of an octahedral complex that exhibits optical isomerism. rsc.org Cobalt(II) complexes with ethylenediamine can be synthesized by reacting a Co(II) salt with the ligand under an inert atmosphere to prevent oxidation to Co(III). mdpi.comresearchgate.net
Nickel(II): Nickel(II) forms a series of well-characterized complexes with ethylenediamine, including [Ni(en)(H₂O)₄]²⁺, [Ni(en)₂(H₂O)₂]²⁺, and [Ni(en)₃]²⁺. homescience.netmdpi.com These complexes are typically octahedral and have distinct colors, ranging from light blue to violet, depending on the number of coordinated ethylenediamine ligands. homescience.net A specific example is the diaquabis(ethylenediamine)nickel(II) bis(p-toluenesulfonate) monohydrate, Ni(en)₂(H₂O)₂₂(H₂O), which has been synthesized and structurally characterized. researchgate.net
Manganese(II): Manganese(II) forms complexes with ethylenediamine, such as [Mn(en)₃]²⁺. mdpi.com These are typically high-spin octahedral complexes due to the d⁵ electronic configuration of Mn(II). Synthesis often involves the reaction of a Mn(II) salt with ethylenediamine in a suitable solvent. researchgate.netresearchgate.netscispace.com
Lanthanum(III): While less common than transition metal complexes, lanthanide ions like La(III) can also form complexes with ethylenediamine, although the interaction is weaker due to the f-orbitals being less available for bonding.
Palladium(II): Palladium(II) forms square planar complexes with ethylenediamine. Mixed-ligand complexes of palladium(II) containing both ethylenediamine and other ligands, such as amino acids, have also been synthesized and studied. nih.govmdpi.commdpi.com
Molybdenum(IV) and Tungsten(IV): The synthesis of Mo(IV) and W(IV) complexes with ethylenediamine is less common and often requires specific reaction conditions to maintain the desired oxidation state.
Zinc(II): Zinc(II), with its d¹⁰ electronic configuration, forms colorless, diamagnetic complexes with ethylenediamine. ajol.info The geometry of these complexes is typically tetrahedral or octahedral, as seen in [Zn(en)Cl₂] and [Zn(en)₃]²⁺. nih.govwaocp.org Complexes with N-glycosides derived from ethylenediamine have also been prepared and characterized. rsc.org
The characterization of these complexes is typically carried out using a variety of spectroscopic and analytical techniques, including:
Infrared (IR) Spectroscopy: To confirm the coordination of the ethylenediamine ligand to the metal ion.
UV-Visible Spectroscopy: To study the electronic transitions and determine the geometry of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, to elucidate the structure in solution.
X-ray Crystallography: To determine the solid-state structure of the complex. researchgate.netrsc.org
Elemental Analysis: To confirm the stoichiometry of the complex. rsc.org
Conductivity Measurements: To determine the electrolyte nature of the complex. chemijournal.com
Thermodynamic Characterization of Metal-Ethylenediamine Complexation
The stability of metal-ethylenediamine complexes in solution is a critical aspect of their chemistry. Thermodynamic parameters such as stability constants, enthalpy, and entropy changes provide quantitative measures of this stability.
The formation of metal-ethylenediamine complexes occurs in a stepwise manner. For a divalent metal ion M²⁺, the equilibria can be represented as:
M²⁺ + en ⇌ [M(en)]²⁺ (K₁) [M(en)]²⁺ + en ⇌ [M(en)₂]²⁺ (K₂) [M(en)₂]²⁺ + en ⇌ [M(en)₃]²⁺ (K₃)
| Metal Ion | log β₁ | log β₂ | log β₃ |
|---|---|---|---|
| Cu(II) | 10.55 | 19.98 | - |
| Ni(II) | 7.32 | 13.50 | 17.61 |
| Zn(II) | 5.66 | 10.99 | 13.98 |
| Co(II) | 5.84 | 10.60 | 13.80 |
| Fe(II) | 4.27 | 7.57 | 9.60 |
| Mn(II) | 2.73 | 4.76 | 5.79 |
Calorimetric studies, such as isothermal titration calorimetry (ITC), are employed to directly measure the enthalpy change (ΔH) associated with complex formation. researchgate.netmdpi.comruc.dknih.govnih.gov The entropy change (ΔS) can then be calculated from the Gibbs free energy change (ΔG = -RTlnβ) and the enthalpy change (ΔG = ΔH - TΔS).
| Metal Ion | Reaction | -ΔG° (kJ/mol) | -ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|---|
| Ni(II) | Ni²⁺ + en ⇌ [Ni(en)]²⁺ | 42.7 | 37.2 | 18 |
| [Ni(en)]²⁺ + en ⇌ [Ni(en)₂]²⁺ | 36.0 | 38.5 | -8 | |
| [Ni(en)₂]²⁺ + en ⇌ [Ni(en)₃]²⁺ | 25.1 | 40.6 | -52 | |
| Cu(II) | Cu²⁺ + en ⇌ [Cu(en)]²⁺ | 61.1 | 54.4 | 23 |
| [Cu(en)]²⁺ + en ⇌ [Cu(en)₂]²⁺ | 53.6 | 55.2 | -7 |
Structural and Stereochemical Investigations of Coordination Complexes
The coordination of ethylenediamine to a metal center introduces specific structural and stereochemical features.
Octahedral complexes of the type [M(en)₂X₂] can exist as two geometric isomers: cis and trans. In the cis isomer, the two X ligands are adjacent to each other, while in the trans isomer, they are on opposite sides of the metal ion.
The [Co(en)₃]³⁺ complex, for example, is chiral and exists as two enantiomers, designated as Δ (delta) and Λ (lambda), which are non-superimposable mirror images of each other. rsc.org The combination of the metal center chirality and the chelate ring conformations gives rise to diastereomers, such as Δ-lel₃ (Δ-λλλ) and Δ-ob₃ (Δ-δδδ). rsc.org In the lel isomer, the C-C bonds of the ethylenediamine ligands are parallel to the C₃ axis of the complex, while in the ob isomer, they are oblique to this axis. rsc.orgresearchgate.net This stereochemical diversity is crucial in areas such as asymmetric catalysis and chiral recognition. rsc.org
Influence of the p-Toluenesulphonate Anion on Coordination Geometry
The p-toluenesulphonate (tosylate) anion is generally regarded as a weakly coordinating anion in transition metal chemistry. umsl.edu Its influence on the coordination geometry of a metal complex, such as one containing ethylenediamine, is subtle and often indirect, stemming from a delicate balance between direct coordination, steric hindrance, and non-covalent interactions. illinois.edursc.org
The sulfonate group possesses the ability to engage with metal centers in several ways. In many instances, it acts as a non-coordinating counter-ion, where its primary function is to balance the positive charge of the metal-ethylenediamine cation. In these cases, the primary coordination sphere and its geometry are dictated predominantly by the ethylenediamine ligands. However, the tosylate anion can also directly participate in coordination. When it does, it typically binds to the metal center in a monodentate fashion through one of its oxygen atoms. rsc.org
A critical factor determining the role of the tosylate anion is the nature of the metal ion and the other ligands present in the complex. rsc.org Research on uranyl ion complexes demonstrates this duality; in some compounds, the sulfonate group acts solely as a hydrogen bond acceptor, while in others, it forms a direct coordinate bond with the uranium center. rsc.org This balance between direct coordination and participation in hydrogen bonding is a key determinant of the final solid-state structure. rsc.org The bulky nature of the tosyl group can also exert significant steric pressure, influencing the packing of the complex units in the crystal lattice.
Table 1: Coordination Modes of the Sulfonate Group in Metal Complexes This table summarizes the observed behaviors of the sulfonate group, illustrating its versatile role in influencing crystal structures.
| Coordination Mode | Description | Driving Force / Context | Structural Implication | Reference |
|---|---|---|---|---|
| Non-coordinating Counter-ion | The anion exists as a discrete entity in the crystal lattice, balancing the charge of the cationic metal complex. | Stronger coordination by primary ligands (e.g., ethylenediamine); stabilization through lattice energies. | Primary coordination sphere geometry is unaffected by direct tosylate bonding. | illinois.edu |
| Monodentate Coordination | The sulfonate group binds to the metal center through a single oxygen atom. | Weaker primary ligands; specific electronic or steric requirements of the metal center. | Direct influence on the metal's coordination number and geometry. | rsc.org |
| Hydrogen Bond Acceptor | The oxygen atoms of the sulfonate group participate in hydrogen bonds with suitable donors (e.g., amine protons from ethylenediamine or coordinated water molecules). | Presence of strong hydrogen bond donors in the primary coordination sphere. | Formation of extended supramolecular networks; stabilization of the crystal structure. | rsc.orgsigmaaldrich.com |
Anionic Coordination and Non-Innocent Behavior of p-Toluenesulphonate in Metal Complexes
In coordination chemistry, a "non-innocent" ligand is one that is redox-active, meaning the assignment of formal oxidation states to the metal and the ligand can be ambiguous. researchgate.netcrossref.org Such ligands can actively participate in the redox chemistry of the complex as a whole. researchgate.net
This contrasts sharply with classic non-innocent ligands, such as thiolates or dithiolenes. researchgate.net In many metal thiolate complexes, the highest occupied molecular orbital (HOMO) is centered on the sulfur atom, making it susceptible to oxidation and giving the ligand its non-innocent character. researchgate.net The electronic structure of the sulfonate anion is substantially more stable, rendering it a poor candidate for the kind of redox activity that defines non-innocence.
While the sulfonate functional group itself is considered innocent, the tosylate anion as a whole contains an aromatic ring. In some systems with different counter-ions, such as tetraarylborates, the aryl rings have been observed to coordinate to metal centers in a π-fashion. illinois.edu Although not a common mode for tosylate, the presence of the aromatic ring means it can participate in electronic interactions like π-stacking, which is a more subtle form of non-passive behavior within the crystal lattice, distinct from true redox non-innocence.
Table 2: Comparison of Ligand Characteristics This table contrasts the p-toluenesulphonate anion with a classic non-innocent ligand type to highlight its typically "innocent" behavior.
| Feature | p-Toluenesulphonate Anion | Thiolate Anion (a classic non-innocent type) | Reference |
|---|---|---|---|
| Redox Activity | Generally considered redox-inactive or "innocent". | Can be readily oxidized; considered a "non-innocent" ligand. | sigmaaldrich.comresearchgate.net |
| Electronic Nature | Stable anion with charge delocalized over three oxygen atoms. | The highest occupied molecular orbital (HOMO) is often centered on the sulfur atom. | sigmaaldrich.comresearchgate.net |
| Primary Role in Coordination | Acts as a charge-balancing counter-ion or a simple monodentate sigma-donor ligand. | Can be a redox-active participant, making metal oxidation state ambiguous. | rsc.orgresearchgate.net |
| Potential for Electronic Interaction | Aromatic ring can participate in π-stacking. | The sulfur atom is the primary site for redox reactions. | researchgate.netrsc.org |
Second-Sphere Coordination Phenomena and Supramolecular Assembly in Complexes
Second-sphere coordination involves interactions between a central metal complex and surrounding molecules, such as counter-ions or solvent molecules, that are not directly bonded to the metal ion. These interactions, primarily non-covalent, are crucial in dictating the higher-order structure of the compound. The assembly of molecules into well-defined, larger structures through such non-covalent forces is known as supramolecular assembly. nih.gov
The p-toluenesulphonate anion is exceptionally well-suited to participate in second-sphere coordination and direct supramolecular assembly in complexes with ethylenediamine. This is due to its dual chemical nature: a highly polar, anionic sulfonate head and a nonpolar, aromatic tail. This structure allows it to engage in a variety of non-covalent interactions that build intricate architectures. rsc.orgrsc.org
The primary interactions involving the tosylate anion are:
Hydrogen Bonding : The oxygen atoms of the sulfonate group are potent hydrogen bond acceptors. rsc.orgsigmaaldrich.com In an ethylenediamine complex, the amine (N-H) protons of the coordinated ethylenediamine ligand are excellent hydrogen bond donors. This interaction creates robust networks linking the cationic metal complexes and the tosylate anions, often forming chains or sheets.
π–π Stacking : The aromatic rings of the tosylate anions can stack on top of one another. rsc.org This interaction is a significant driving force for organizing the complexes into ordered arrays, particularly fibrous or layered structures. rsc.orgnih.gov
Hydrophobic Interactions : The methyl group and the hydrocarbon part of the aromatic ring can engage in hydrophobic interactions, further stabilizing the assembled structure, especially in aqueous or polar solvents. rsc.org
The interplay of these forces directs the self-assembly of individual metal-ethylenediamine-tosylate units into predictable and often complex one-dimensional, two-dimensional, or three-dimensional supramolecular structures. rsc.orgrsc.org
Table 3: Non-Covalent Interactions and Their Role in Supramolecular Assembly This table outlines the key non-covalent interactions involving the p-toluenesulphonate anion and their effect on the structure of its complexes.
| Type of Interaction | Participating Groups on Tosylate | Interacting Partner | Resulting Supramolecular Structure | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | Sulfonate (SO₃⁻) Oxygen Atoms | Amine (N-H) protons of ethylenediamine; coordinated water molecules. | Formation of extensive 1D, 2D, or 3D networks; stabilization of the crystal lattice. | rsc.orgsigmaaldrich.com |
| π–π Stacking | Aromatic Benzene Ring | Other tosylate aromatic rings; other aromatic ligands in the complex. | Assembly into ordered stacks, fibrous networks, and layered structures. | rsc.orgnih.gov |
| Hydrophobic Interactions | Methyl Group and Aromatic Ring | Nonpolar regions of adjacent molecules. | Contributes to the stability and packing efficiency of the overall assembly. | rsc.org |
Supramolecular Chemistry and Non Covalent Architectures
Role of p-Toluenesulphonate Anion in Driving Self-Assembly Processes
The p-toluenesulphonate (tosylate) anion is a key driver in the self-assembly of supramolecular structures. Its influence stems from several distinct molecular features. The sulphonate group (-SO₃⁻) possesses three oxygen atoms that are excellent hydrogen bond acceptors, readily interacting with hydrogen bond donors such as the ammonium groups (N⁺-H) of the ethylenediammonium cation. nih.govnih.gov These interactions are strong and directional, making them reliable tools for constructing specific, predictable packing arrangements. nih.gov
Design and Engineering of Supramolecular Structures and Networks
The design of supramolecular architectures using components like ethylenediamine (B42938) p-toluenesulphonate relies on the predictable nature of the non-covalent interactions between the cation and anion. The ethylenediammonium cation is a flexible component with multiple hydrogen bond donors (the -NH₃⁺ groups). The tosylate anion acts as a complementary, multi-functional building block, providing hydrogen bond acceptors and a planar surface for stacking.
This donor-acceptor relationship allows for the engineering of various supramolecular motifs. For instance, the interaction between an aminium cation and a sulphonate anion frequently results in the formation of robust, cyclic hydrogen-bonded patterns. nih.govnih.gov By linking these fundamental motifs, chemists can construct more complex and higher-dimensional structures, such as one-dimensional chains, two-dimensional sheets, or intricate three-dimensional frameworks. The specific architecture is determined by the stoichiometry of the salt, the conformational flexibility of the cation, and the steric demands of the anion.
Investigation of Ionic Interactions and Hydrogen Bonding Motifs in Solid-State Structures
The primary forces governing the solid-state structure of ethylenediamine p-toluenesulphonate are the electrostatic attractions between the positively charged ethylenediammonium cation and the negatively charged p-toluenesulphonate anion. These ionic interactions are augmented and directed by a network of strong charge-assisted hydrogen bonds.
In such aminium sulphonate salts, the ammonium groups (N⁺-H) of the cation act as hydrogen bond donors, while the oxygen atoms of the sulphonate group (⁻O-S) serve as acceptors. This interaction frequently leads to the formation of a highly stable, eight-membered ring motif known as the R₂²(8) graph-set notation. nih.gov This motif involves a pair of N—H⋯O hydrogen bonds between a single cation and a single anion. nih.govnih.gov These robust synthons can then be propagated throughout the crystal lattice, linking the ionic components into extended chains or layers. nih.gov
While the specific crystal structure of this compound is not detailed in the available literature, the geometric parameters of these crucial hydrogen bonds can be understood from structurally analogous compounds. The table below presents representative data from the crystal structure of 2-Amino-4,6-dimethoxypyrimidin-1-ium p-toluenesulphonate, which showcases the typical N—H⋯O interactions that define these types of supramolecular assemblies. nih.gov
| Donor (D) — H | Acceptor (A) | D—H (Å) | H···A (Å) | D···A (Å) | ∠D—H···A (°) |
|---|---|---|---|---|---|
| N1—H1A | O4 | 0.86 | 2.06 | 2.909 (2) | 170 |
| N7—H7A | O4 | 0.86 | 2.20 | 3.001 (2) | 155 |
| N7—H7B | O5i | 0.86 | 2.10 | 2.955 (2) | 172 |
In this representative structure, the N···O distances fall within the typical range for strong hydrogen bonds, confirming their central role in the cohesion of the crystal lattice. The near-linear angles of some bonds indicate a strong and highly directional interaction. The crystal structure is further stabilized by weaker C—H···O and C—H···π interactions, which contribute to the formation of the final three-dimensional network. nih.gov
Compound Reference Table
| Compound Name |
|---|
| 2-Amino-4,6-dimethoxypyrimidine |
| This compound |
Catalysis Research and Applications
Ethylenediamine (B42938) p-Toluenesulphonate as a Brønsted Acid Catalyst in Organic Reactions
A Brønsted-Lowry acid is defined as a chemical species capable of donating a proton (H⁺). In organic synthesis, Brønsted acid catalysis is a powerful tool for accelerating a wide array of reactions. Ethylenediamine p-toluenesulfonate is the salt of a weak base (ethylenediamine) and a strong acid (p-toluenesulfonic acid). nih.gov This composition allows it to function as a Brønsted acid catalyst. The p-toluenesulfonate anion is the conjugate base of a strong acid, making it a stable anion, while the ethylenediammonium cation can readily donate a proton to a substrate, initiating a catalytic cycle.
Amine-neutralized p-Toluenesulfonic acid (p-TSA) catalysts are utilized for promoting faster cure times in industrial applications. kingindustries.com p-TSA itself is a versatile and powerful organic acid catalyst known for its efficacy in numerous transformations, including esterification, alkylation, condensation, and the synthesis of heterocyclic compounds. researchgate.netpreprints.org It is often favored due to its non-toxicity, stability, and ease of handling compared to many mineral acids. preprints.org For instance, p-TSA has been successfully used to catalyze the one-pot, three-component synthesis of α-amino nitriles at room temperature, highlighting its efficiency. niscpr.res.in The salt, ethylenediamine p-toluenesulfonate, would be expected to exhibit similar, albeit potentially modulated, catalytic activity in such reactions.
Chiral Brønsted acids, a related class of catalysts, have proven highly effective in asymmetric synthesis. For example, they have been used in the dynamic kinetic asymmetric hydroamination of allenes and the asymmetric hydroamination of dienes, producing enantioenriched aza-heterocycles. [No Key Ref Matched]
Employment in Homogeneous and Heterogeneous Catalysis
Catalysis is broadly classified into two types: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst exists in a different phase. savemyexams.comfiveable.me Homogeneous catalysts are often associated with high selectivity and milder reaction conditions, while heterogeneous catalysts are valued for their ease of separation and recyclability. fiveable.me Components of ethylenediamine p-toluenesulfonate are integral to both catalytic domains.
Catalytic Applications in Organic Transformations and Green Chemistry
The principles of green chemistry encourage the development of environmentally benign chemical processes. The synthesis of ethylenediamine (EDA) itself is a target for greener methods. The catalytic amination of ethylene (B1197577) glycol (EG) presents an economical and more environmentally friendly alternative to the traditional process involving 1,2-dichloroethane, which generates significant salt waste. nih.govnih.gov This greener route can be achieved using various homogeneous and heterogeneous catalysts, including supported metals, solid acids, ionic liquids, and metal complexes. nih.govresearchgate.net
In the realm of green synthesis, ethylenediamine and its longer-chain analogues have been employed as additives to direct the morphology of nanoparticles. rsc.org For example, using an ethylenediamine series of additives in a green, room-temperature co-precipitation reaction allows for precise control over the shape of magnetite nanoparticles, yielding faceted, octahedral structures. rsc.orgrsc.org This bio-inspired approach demonstrates how inexpensive, organic molecules can significantly enhance the quality of nanomaterials produced through environmentally friendly methods. rsc.org
Development of Ethylenediamine-Derived Ligands in Metal-Catalyzed Processes
Ethylenediamine is a classic bidentate chelating ligand in coordination chemistry, readily forming stable complexes with various metal ions by donating electron pairs from its two nitrogen atoms. fiveable.mewikipedia.org This property is harnessed in catalysis, where ligands play a crucial role in modulating the activity, selectivity, and stability of a metal catalyst.
Ligands derived from ethylenediamine are particularly prominent in copper-catalyzed cross-coupling reactions. nih.gov The use of diamine-based ligands has enabled milder reaction conditions for transformations like the Goldberg reaction (amide coupling) and the vinylation of NH heterocycles. nih.gov Ethylenediamine itself has been identified as a highly efficient ligand for the copper-catalyzed coupling of azoles with vinyl bromides. nih.gov Furthermore, Werner-type cobalt(III) complexes featuring ethylenediamine ligands have emerged as effective hydrogen-bond donor catalysts for enantioselective organic reactions, including Michael additions and ring-opening polymerizations. rsc.orgresearchgate.net
Table 1: Applications of Ethylenediamine-Derived Ligands in Metal Catalysis
| Catalytic System | Reaction Type | Application | Reference |
|---|---|---|---|
| Copper/Ethylenediamine | Cross-coupling | Coupling of azoles with vinyl bromides | nih.gov |
| Copper/Diamine Ligands | Cross-coupling | Vinylation of NH heterocycles | nih.gov |
| Cobalt(III)/Ethylenediamine | Hydrogen-bond catalysis | Enantioselective Michael additions | rsc.org |
| Cobalt(III)/Ethylenediamine | Hydrogen-bond catalysis | Ring-opening polymerizations of lactide | rsc.org |
Synthesis and Characterization of Nanomaterial Catalysts utilizing Ethylenediamine Components
The bifunctional nature of ethylenediamine makes it a valuable component in the synthesis and functionalization of nanomaterial catalysts. wikipedia.org Its amine groups can act as anchor points for attaching to nanoparticle surfaces or as structure-directing agents during nanoparticle formation. rsc.orgnih.gov
Researchers have successfully synthesized and characterized various nanomaterials incorporating ethylenediamine:
Functionalized Carbon Nanoparticles: Carbon nanoparticles derived from glucose have been functionalized with ethylenediamine. These modifications introduce amine groups that can serve as active sites or anchors for further catalytic modifications. rsc.org
Iron Oxide Nanoparticles (IONPs): Ethylenediamine has been used as a structure-directing agent in the synthesis of water-soluble IONPs. nih.gov By interacting with the crystal facets during growth, it helps control the final morphology of the nanoparticles, leading to spherical, tetrahedral, or nanoplate shapes. nih.gov
Dual-Atom Heterogeneous Catalysts: An (ethylenediamine)iodoplatinum(II) complex has been used as a precursor to create a highly efficient dual-atom platinum catalyst supported on mesoporous graphitic carbon nitride (Pt₂/mpg-C₃N₄). nih.gov This material demonstrated excellent performance in selective hydrogenation and epoxidation reactions. nih.gov
Table 2: Nanomaterial Catalysts Synthesized Using Ethylenediamine Components
| Nanomaterial | Role of Ethylenediamine | Potential Application | Reference |
|---|---|---|---|
| Ethylenediamine-functionalized Carbon Nanoparticles (EDA-GCNPs) | Surface functionalization agent | Adsorption, Catalysis | rsc.org |
| Iron Oxide Nanoparticles (IONPs) | Structure-directing agent | MRI contrast agent, Catalysis | nih.gov |
| Pt₂/mpg-C₃N₄ | Component of the metal precursor | Selective hydrogenation, Epoxidation | nih.gov |
Q & A
Q. How can researchers verify the purity of Ethylenediamine p-toluenesulphonate in synthetic chemistry applications?
To assess purity, high-performance liquid chromatography (HPLC) is recommended. For example, a mobile phase comprising water and acetonitrile (adjusted for polarity) can resolve impurities, with detection at 254 nm. Standard solutions of p-toluenesulfonic acid monohydrate (0.5 mg/mL) are used for calibration . Additionally, column partition chromatography with sodium carbonate solutions (1:20) can isolate contaminants like toluenesulfonamides, ensuring compliance with pharmacopeial standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Personal protective equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact (Skin Corr. 1B classification for related compounds) .
- Ventilation: Use fume hoods to prevent inhalation (Resp. Sens. 1 hazard for ethylenediamine derivatives) .
- First aid: Immediate washing with copious water for skin exposure (>15 minutes) and medical consultation for persistent irritation .
Q. What synthetic routes are commonly employed to produce this compound?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ethylenediamine reacts with p-toluenesulfonyl chloride under controlled pH (e.g., sodium bicarbonate buffer) to form the sulfonate derivative. Catalytic systems like tetramethyl ethylenediamine (TMEDA) may enhance reaction efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in neurotoxicity data for this compound when direct studies are limited?
When primary toxicity data are scarce, surrogate-based approaches are validated. For instance, ethylenediamine (CAS 107-15-3) is used as a surrogate due to its harmonized classification (Acute Tox. 4, H302/H312) and shared structural motifs. Cross-referencing with phosphoric acid derivatives (Skin Corr. 1B, H314) provides additional hazard context . Methodological triangulation, including in vitro neurotoxicity assays (e.g., SH-SY5Y cell viability tests), can further clarify risks.
Q. What experimental strategies optimize the stability of this compound under varying pH and temperature conditions?
Systematic stability testing should include:
-
pH extremes: Evaluate degradation at pH <1 (100°C) and pH >12 (100°C) using HPLC to track decomposition products .
-
Thermal analysis: Differential scanning calorimetry (DSC) to identify melting points and exothermic decomposition events.
-
Table: Stability Under Selected Conditions
Condition Stability Outcome Analytical Method pH 4, RT Stable (>95% recovery) HPLC pH 9, RT Partial hydrolysis (monitor via NMR) ¹H NMR 60°C, dry N₂ No significant degradation TGA/DSC
Q. How can catalytic systems enhance the efficiency of this compound in asymmetric synthesis?
Palladium-based catalysts (e.g., Pd(PPh₃)₄) with chiral ligands (e.g., (1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenyl-1,2-ethanediamine) improve enantioselectivity. For example, in cross-coupling reactions, optimizing ligand-to-metal ratios (1:1 to 2:1) and solvent polarity (tetrahydrofuran vs. dichloromethane) can yield >99% ee . Kinetic studies under inert atmospheres (argon) minimize side reactions .
Q. What methodologies address discrepancies in environmental persistence data for this compound?
Employ lifecycle analysis (LCA) frameworks:
- Hydrolysis studies: Monitor half-life in aqueous buffers (pH 2–12) at 25°C and 50°C .
- Photodegradation: UV-Vis spectroscopy to assess breakdown under simulated sunlight (λ = 290–400 nm) .
- Microbial degradation: Use OECD 301B tests with activated sludge to quantify biodegradability .
Methodological Notes
- Data Validation: Cross-reference surrogate data (e.g., ethylenediamine toxicity) with in silico models (QSAR) to predict endpoints .
- Contradiction Resolution: Prioritize peer-reviewed studies over proprietary reports (e.g., exclude commercial databases like ) .
- Advanced Instrumentation: Use tandem mass spectrometry (LC-MS/MS) for trace impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
